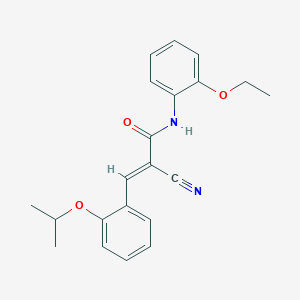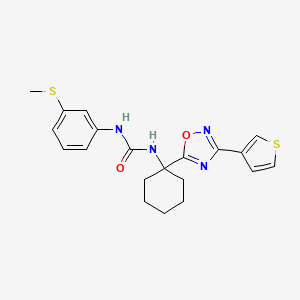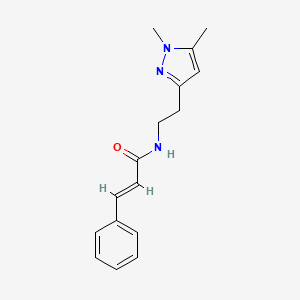
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of amide derivatives. It is a yellowish powder with a molecular formula of C23H25N2O3 and a molecular weight of 387.46 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to selectively inhibit protein tyrosine phosphatases, which play a crucial role in regulating cell growth, differentiation, and survival. This compound also inhibits phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotide levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide are diverse and depend on the specific target enzyme or signaling pathway. Inhibition of protein tyrosine phosphatases can lead to the activation of various intracellular signaling pathways, which can affect cell growth, differentiation, and survival. Inhibition of phosphodiesterases can lead to an increase in intracellular cyclic nucleotide levels, which can affect various physiological processes such as smooth muscle relaxation, platelet aggregation, and insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide in lab experiments include its potent inhibitory activity, selectivity, and potential applications in various fields. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and the need for specialized equipment and expertise.
Direcciones Futuras
There are many future directions for the study of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide. One potential area of research is the development of more efficient and selective synthesis methods. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the study of its mechanism of action and its effects on various signaling pathways can provide valuable insights into the regulation of cellular processes.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be achieved using various methods. One common method involves the reaction between 2-ethoxybenzoyl chloride and 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein tyrosine phosphatases and phosphodiesterases. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-25-20-12-8-6-10-18(20)23-21(24)17(14-22)13-16-9-5-7-11-19(16)26-15(2)3/h5-13,15H,4H2,1-3H3,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWLOJOTNOJANA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2651014.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)
![N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2651016.png)